
6-bromo-7-methylquinazolin-4(3H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-bromo-7-methylquinazolin-4(3H)-one” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving “6-bromo-7-methylquinazolin-4(3H)-one” are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-bromo-7-methylquinazolin-4(3H)-one” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 6-bromo-7-methylquinazolin-4(3H)-one serves as an important intermediate in synthesizing various compounds. For example, its derivatives have been synthesized and characterized, showing potential for various biological activities (Sahu et al., 2008).
Biological Activities
- This compound has been studied for its potential in treating diseases. It's an intermediate in the synthesis of drugs for colon and rectal cancers (He Zheng-you, 2010).
- Additionally, it's involved in the synthesis of compounds with antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Chemical Reactions and Synthesis Methods
- It's used in various chemical reactions and synthesis methods, including direct halogenation and formation of Schiff bases, offering a range of potentially active compounds (Mudassar A. Sayyed et al., 2006).
- Novel derivatives bearing urea, thiourea, and sulphonamide functionalities have been synthesized, displaying anti-inflammatory and antimicrobial activities (Ashish P. Keche & V. M. Kamble, 2014).
Molecular Interactions and Crystal Structure
- Research on 6-bromo-7-methylquinazolin-4(3H)-one derivatives includes analysis of their crystal structure and molecular interactions, which is crucial for understanding their potential applications (O. Ouerghi et al., 2021).
Anticancer Properties
- Certain derivatives have been studied for their anticancer properties, showing potential as inhibitors in cancer cell growth (E. N. Agbo et al., 2015).
In Vivo and Mechanistic Studies
- In vivo studies have been conducted on derivatives of 6-bromo-7-methylquinazolin-4(3H)-one, indicating significant potential in disrupting tumor vasculature and inhibiting tumor growth (Mu-Tian Cui et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-7-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRDXXSLEVUNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676969 | |
| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943605-85-4 | |
| Record name | 6-Bromo-7-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

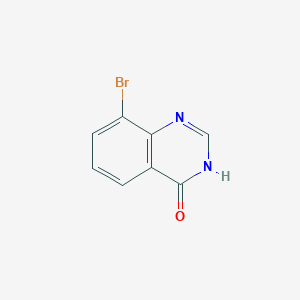

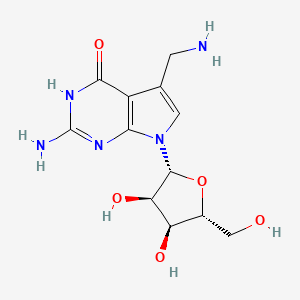


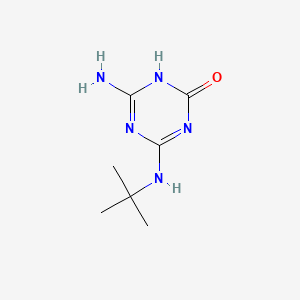

![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

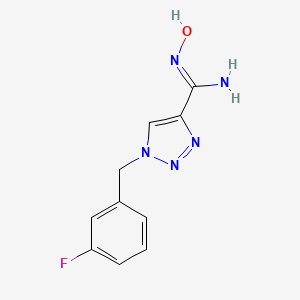
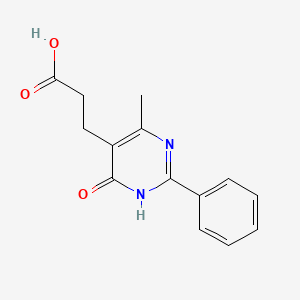
![6-(aminomethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384314.png)
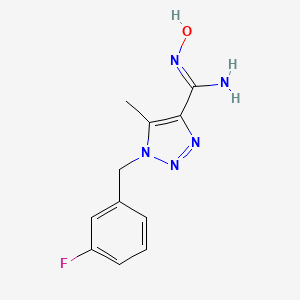
![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)